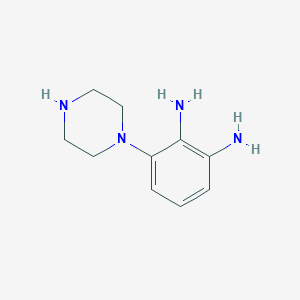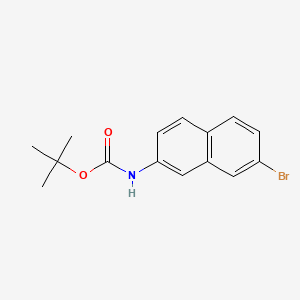
Tert-butyl (7-bromonaphthalen-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(7-bromonaphthalen-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromonaphthalene moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(7-bromonaphthalen-2-yl)carbamate typically involves the reaction of 7-bromonaphthalene-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction can be represented as follows:
7-bromonaphthalene-2-amine+tert-butyl chloroformate→tert-butyl N-(7-bromonaphthalen-2-yl)carbamate
Industrial Production Methods: Industrial production of tert-butyl N-(7-bromonaphthalen-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-butyl N-(7-bromonaphthalen-2-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation: Products may include naphthoquinones or other oxidized derivatives.
Reduction: The major product is the corresponding amine.
Scientific Research Applications
Chemistry: tert-butyl N-(7-bromonaphthalen-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.
Industry: In the industrial sector, tert-butyl N-(7-bromonaphthalen-2-yl)carbamate is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of tert-butyl N-(7-bromonaphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bromonaphthalene moiety may also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- tert-butyl N-(4-bromonaphthalen-1-yl)carbamate
- tert-butyl N-(2-bromonaphthalen-1-yl)carbamate
- tert-butyl N-(6-bromonaphthalen-2-yl)carbamate
Comparison:
- Structural Differences: The position of the bromine atom on the naphthalene ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Reactivity: The reactivity of these compounds in substitution, oxidation, and reduction reactions may differ based on the electronic and steric effects of the substituents.
- Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may vary depending on their structural features and reactivity.
Properties
Molecular Formula |
C15H16BrNO2 |
|---|---|
Molecular Weight |
322.20 g/mol |
IUPAC Name |
tert-butyl N-(7-bromonaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-13-7-5-10-4-6-12(16)8-11(10)9-13/h4-9H,1-3H3,(H,17,18) |
InChI Key |
ZPLLNYXBMSDCKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


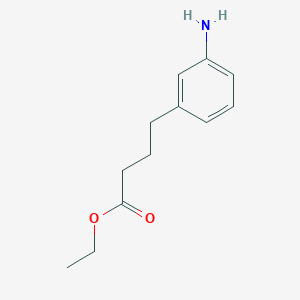
![5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid](/img/structure/B13502289.png)
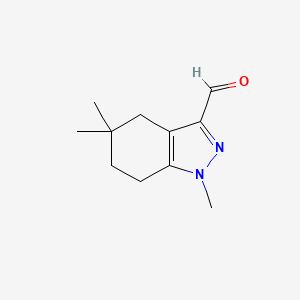

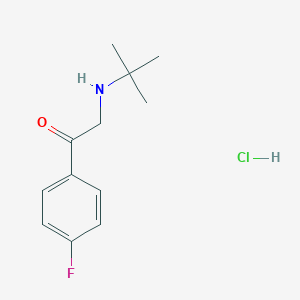

![Methyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13502330.png)
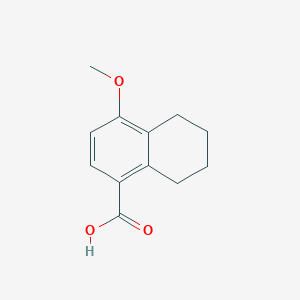
![2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B13502339.png)
![Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrroledihydrochloride,cis](/img/structure/B13502352.png)
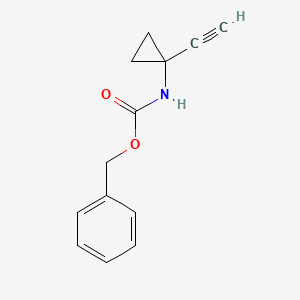
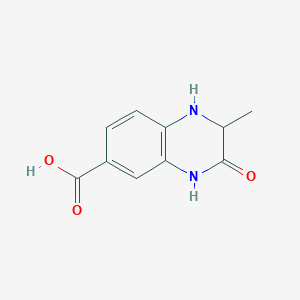
![Tert-butyl 6'-bromospiro[cyclopropane-1,3'-indoline]-1'-carboxylate](/img/structure/B13502362.png)
